![molecular formula C10H13NO B1317676 2-[(2-Methylprop-2-en-1-yl)oxy]aniline CAS No. 55000-14-1](/img/structure/B1317676.png)
2-[(2-Methylprop-2-en-1-yl)oxy]aniline
概要
説明
2-[(2-Methylprop-2-en-1-yl)oxy]aniline is an organic compound with the molecular formula C10H13NO It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 2-methylprop-2-en-1-yloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylprop-2-en-1-yl)oxy]aniline typically involves the reaction of aniline with 2-methylprop-2-en-1-ol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and enhances the quality of the final product.
化学反応の分析
Types of Reactions
2-[(2-Methylprop-2-en-1-yl)oxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylprop-2-en-1-yloxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines .
科学的研究の応用
2-[(2-Methylprop-2-en-1-yl)oxy]aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-[(2-Methylprop-2-en-1-yl)oxy]aniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
類似化合物との比較
Similar Compounds
2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid: Similar in structure but with a carboxylic acid group instead of an aniline group.
2-(1-Methylethenyl)aniline: Similar in structure but with a different alkyl group attached to the aniline.
Uniqueness
2-[(2-Methylprop-2-en-1-yl)oxy]aniline is unique due to its specific functional groups and the resulting chemical properties.
特性
IUPAC Name |
2-(2-methylprop-2-enoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6H,1,7,11H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWXNGOHHAPVBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545130 | |
| Record name | 2-[(2-Methylprop-2-en-1-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55000-14-1 | |
| Record name | 2-[(2-Methylprop-2-en-1-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-Dichlorothieno[2,3-b]pyridine](/img/structure/B1317596.png)
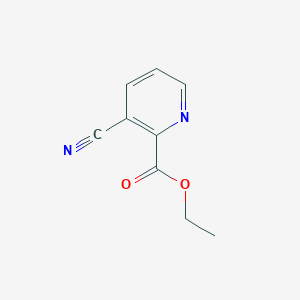
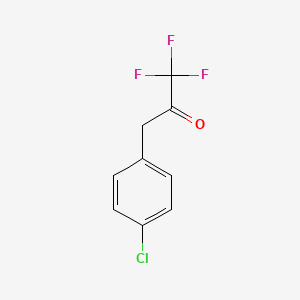
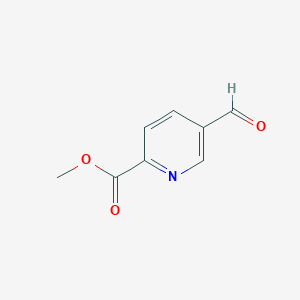
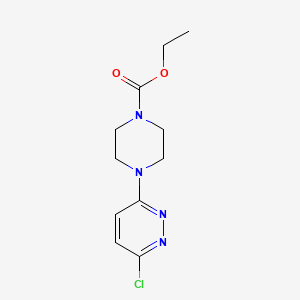
![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1317610.png)

![2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B1317618.png)
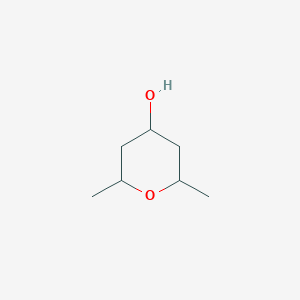
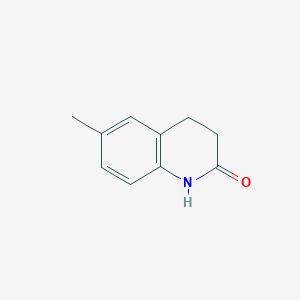
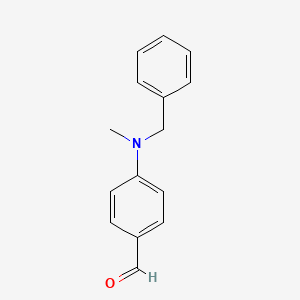
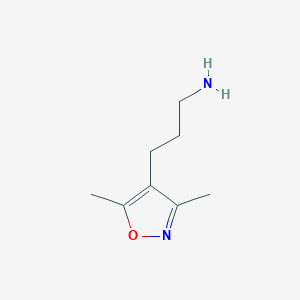
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1317632.png)
